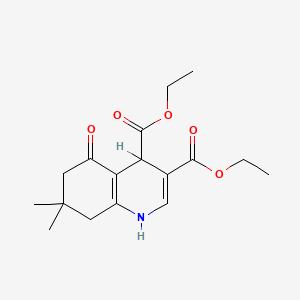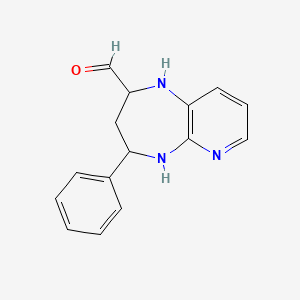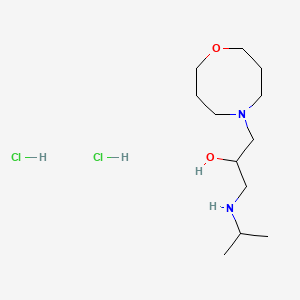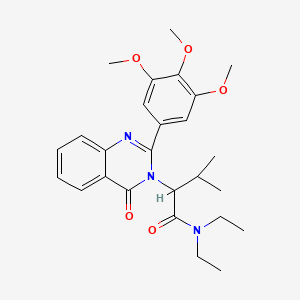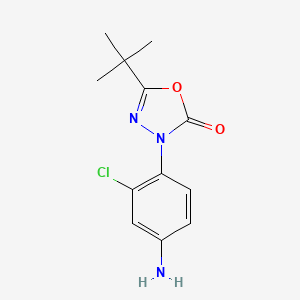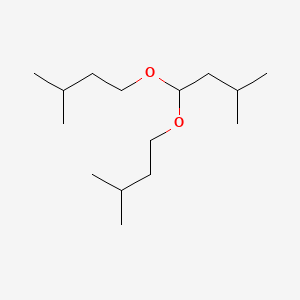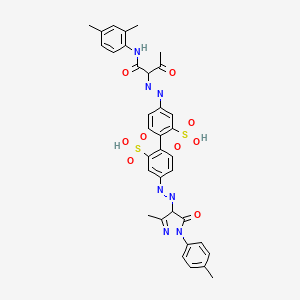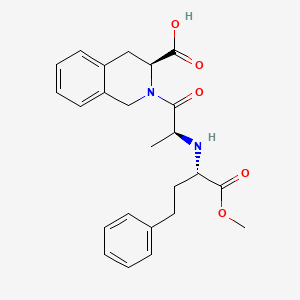
Quinapril methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinapril methyl ester is a chemical compound that serves as a precursor or intermediate in the synthesis of quinapril, a well-known angiotensin-converting enzyme inhibitor. Quinapril is used primarily for the treatment of hypertension and congestive heart failure. This compound is characterized by its molecular formula C24H28N2O5 and is known for its role in the pharmaceutical industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinapril methyl ester typically involves the reaction of (S)-1-methoxy-1-oxo-4-phenylbutan-2-yl with L-alanyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This reaction is carried out under controlled conditions to ensure the correct stereochemistry and yield of the desired ester .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Quinapril methyl ester undergoes various chemical reactions, including:
Hydrolysis: Conversion to quinapril through the removal of the methyl ester group.
Oxidation and Reduction: These reactions can modify the functional groups attached to the ester, altering its chemical properties.
Substitution: Replacement of functional groups to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions to cleave the ester bond.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used to convert carbonyl groups to alcohols.
Major Products Formed
Quinapril: The primary product formed from the hydrolysis of this compound.
Various Derivatives: Depending on the specific reactions and conditions, different quinapril derivatives can be synthesized.
Aplicaciones Científicas De Investigación
Quinapril methyl ester is extensively used in scientific research, particularly in the fields of:
Chemistry: As a precursor in the synthesis of quinapril and its derivatives.
Biology: Studying the effects of angiotensin-converting enzyme inhibitors on biological systems.
Medicine: Development of new therapeutic agents for hypertension and heart failure.
Industry: Production of pharmaceuticals and quality control testing.
Mecanismo De Acción
Quinapril methyl ester itself does not have a direct mechanism of action but is converted to quinapril, which inhibits the angiotensin-converting enzyme. This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, quinapril reduces blood pressure and alleviates the symptoms of heart failure .
Comparación Con Compuestos Similares
Similar Compounds
Quinapril: The active form of quinapril methyl ester.
Perindopril: Another angiotensin-converting enzyme inhibitor with similar therapeutic uses.
Ramipril: A compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific structure and role as a precursor to quinapril. Its synthesis and conversion to quinapril are well-studied, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
118194-43-7 |
|---|---|
Fórmula molecular |
C24H28N2O5 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(3S)-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H28N2O5/c1-16(25-20(24(30)31-2)13-12-17-8-4-3-5-9-17)22(27)26-15-19-11-7-6-10-18(19)14-21(26)23(28)29/h3-11,16,20-21,25H,12-15H2,1-2H3,(H,28,29)/t16-,20-,21-/m0/s1 |
Clave InChI |
IMIMRLHORUXOFC-NDXORKPFSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC |
SMILES canónico |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


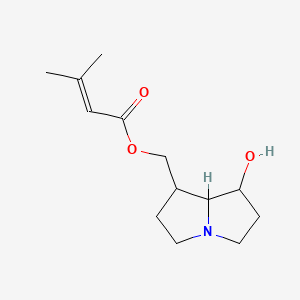


![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone](/img/structure/B12752892.png)
